Methyl7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
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Overview
Description
Methyl 7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaH in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the phosphorylation of AKT and S6 proteins, thereby regulating the PI3K/AKT/mTOR signaling pathway . This pathway is crucial in cell proliferation, survival, and metabolism, making the compound a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
- 1-methyl-1H-pyrrolo[2,3-c]pyridine
- 2-methyl-1H-imidazo[4,5-c]quinoline
Uniqueness
Methyl 7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit key signaling pathways involved in cancer makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-6-4-11-5-7-3-8(10(13)14-2)12-9(6)7/h3-5,12H,1-2H3 |
InChI Key |
OMLWNSPFHOUOOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1NC(=C2)C(=O)OC |
Origin of Product |
United States |
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